molecular formula C19H21N3O3S2 B2983371 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone CAS No. 1111451-85-4

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone

Cat. No.: B2983371
CAS No.: 1111451-85-4
M. Wt: 403.52
InChI Key: DYBQYDDNEDWXGT-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a sulfonyl group linked to an (E)-styryl moiety (trans-configuration) and an ethanone group connected to a pyridin-4-ylsulfanyl substituent. The (E)-styryl group may enhance planarity, facilitating interactions with hydrophobic binding pockets, while the pyridinylsulfanyl moiety could influence solubility and hydrogen bonding .

Properties

IUPAC Name

1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c23-19(16-26-18-6-9-20-10-7-18)21-11-13-22(14-12-21)27(24,25)15-8-17-4-2-1-3-5-17/h1-10,15H,11-14,16H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBQYDDNEDWXGT-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=CC=NC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CSC2=CC=NC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone is a complex organic molecule characterized by its unique structural features, including a piperazine ring and a sulfonyl group. Its potential biological activities have garnered interest in medicinal chemistry, particularly in the context of cancer treatment and neuropharmacology.

Structural Characteristics

The molecular formula of this compound is C17H21N3O2S2C_{17}H_{21}N_3O_2S_2. The presence of the phenylethenyl group is significant, as it may enhance the compound's interaction with various biological targets. The sulfonyl group contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy.

Property Value
Molecular FormulaC₁₇H₂₁N₃O₂S₂
Molecular Weight363.5 g/mol
StructureContains piperazine and sulfonyl groups

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Receptor Interaction : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing central nervous system functions.
  • Enzyme Modulation : The sulfonyl group may facilitate interactions with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.

Biological Activity Studies

Recent research has focused on the compound's efficacy in various biological contexts:

  • Anticancer Properties : A study indicated that derivatives of similar structures can inhibit the viability of triple-negative breast cancer (TNBC) cell lines, suggesting that this compound could have similar effects . The mechanism involves binding to eEF2K, a protein linked to cancer cell proliferation.
  • Neuropharmacological Effects : Compounds containing piperazine rings have been shown to exhibit anxiolytic and antidepressant effects in animal models, indicating potential applications in treating mood disorders .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study on TNBC :
    • Objective : Evaluate the efficacy of a related compound in inhibiting TNBC cell growth.
    • Findings : Significant suppression of cell viability was observed, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Case Study on Neurotransmitter Receptors :
    • Objective : Assess the interaction of piperazine derivatives with serotonin receptors.
    • Findings : Enhanced binding affinity was noted, leading to increased serotonin levels in synaptic clefts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Pharmacological Relevance

The table below compares key structural and functional attributes of the target compound with analogs:

Compound Name Core Structure R1 Group R2 Group Biological Activity Key Reference
Target Compound Piperazine (E)-2-Phenylethenylsulfonyl Pyridin-4-ylsulfanyl Not reported (hypothesized COX-2 inhibition) -
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo... Quinazolinone Benzenesulfonamide Methoxyphenyl 47.1% COX-2 inhibition at 20 μM
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)... Piperazine Cyclopropylsulfonyl 4-Fluorophenylthio Unknown (structural analog)
1-{3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]... Pyrazoline (E)-2-Phenylethenyl 4-Methylphenyl Crystal structure analyzed
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]... Piperazine Benzylpiperidinyl Phenyl No activity reported

Key Observations:

  • (E)-Styryl Moieties : Both the target compound and ’s pyrazoline derivative feature an (E)-styryl group, which enhances planarity and may improve interaction with hydrophobic enzyme pockets .
  • Pyridinylsulfanyl vs.

Physicochemical Properties

  • Solubility : Sulfonyl groups generally enhance aqueous solubility, but the bulky pyridinylsulfanyl substituent could counteract this effect compared to smaller groups like methoxyphenyl .

Structural Conformation and Crystallography

highlights the envelope conformation of a pyrazoline analog with an (E)-styryl group, stabilized by C–H···O hydrogen bonds . If the target compound adopts a similar conformation, its bioavailability and packing efficiency could be optimized. SHELX software () is widely used for such crystallographic analyses, underscoring the need for structural validation .

Q & A

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :
  • Purity Check : Reanalyze via DSC to rule out impurities.
  • Polymorphism Screening : Perform slurry experiments with solvents (e.g., ethanol/water) to identify stable polymorphs .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures to distinguish melting from degradation .

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